molecular formula C9H14ClNOS B2945683 2-(4-Methylphenyl)sulfinylethanamine;hydrochloride CAS No. 2411275-41-5

2-(4-Methylphenyl)sulfinylethanamine;hydrochloride

Cat. No. B2945683
CAS RN: 2411275-41-5
M. Wt: 219.73
InChI Key: WNWWWTAJIGRYEU-UHFFFAOYSA-N
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Description

“2-(4-Methylphenyl)sulfinylethanamine;hydrochloride” is a chemical compound with the CAS Number: 1093405-12-9 . It has a molecular weight of 235.73 and is a solid in physical form . The IUPAC name for this compound is 2-[(4-methylphenyl)sulfonyl]ethanamine hydrochloride .


Molecular Structure Analysis

The InChI code for “2-(4-Methylphenyl)sulfinylethanamine;hydrochloride” is 1S/C9H13NO2S.ClH/c1-8-2-4-9(5-3-8)13(11,12)7-6-10;/h2-5H,6-7,10H2,1H3;1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“2-(4-Methylphenyl)sulfinylethanamine;hydrochloride” is a solid at room temperature . It has a molecular weight of 235.73 .

Scientific Research Applications

Rational Design of Open Frameworks

Research involves the hydrothermal reactions of lanthanide(III) salts with sulfophenylphosphonic acid, leading to the creation of novel lanthanide(III) sulfonate-phosphonates based on tetranuclear clusters. These compounds, such as [La2(L1)2(phen)4(H2O)].4.5H2O, exhibit unique structural properties and are potential candidates for luminescent materials and magnetic property applications due to their strong antiferromagnetic interactions within the cluster units (Du, Xu, & Mao, 2006).

Lanthanide-Potassium Biphenyl Frameworks

A novel sulfonate-carboxylate ligand and its lanthanide-organic frameworks demonstrate significant potential in gas sorption, proton conductivity, and luminescent sensing of metal ions. The frameworks show unique structural characteristics and functional groups, enhancing Eu(3+) luminescence for the recognition of K(+) and Fe(3+) ions, highlighting their potential in environmental monitoring and material science (Zhou et al., 2016).

Ruthenium Complexes in Transfer Hydrogenation

The study of ruthenium complexes with aminophosphine ligands showcases their use as pre-catalysts in the transfer hydrogenation of aromatic ketones. These complexes offer a new approach to synthesizing alcohols from ketones, with excellent conversions, demonstrating their potential in industrial and pharmaceutical chemistry (Aydemir et al., 2011).

Synthesis of β-Chloroamines

A method for synthesizing β-chloroamines by reducing α-chloroimines with borane-methyl sulfide offers a novel pathway in organic synthesis. This technique facilitates the creation of compounds like N-(4-methoxyphenyl)-[2,2,2-trichloro-1-(4-methoxyphenyl)]ethylamine, expanding the repertoire of synthetic organic chemistry (Kimpe & Stevens, 1991).

Metabolism and Detectability of Methyl-amphetamines

The study on the metabolism and detectability of 4-methyl-amphetamine and its isomers in rat urine provides insights into the pharmacokinetics and toxicological evaluation of new psychoactive substances. Understanding their metabolism and detection is crucial for clinical and forensic toxicology, highlighting the importance of such research in public health and safety (Welter et al., 2014).

properties

IUPAC Name

2-(4-methylphenyl)sulfinylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS.ClH/c1-8-2-4-9(5-3-8)12(11)7-6-10;/h2-5H,6-7,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJYTGLZDGRSDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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